2-Cyano-5-(2-methoxyphenyl)phenol

Description

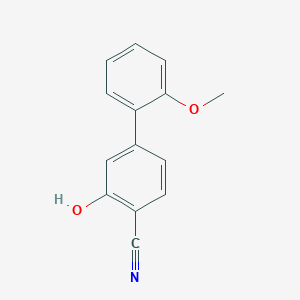

2-Cyano-5-(2-methoxyphenyl)phenol is a synthetic aromatic compound featuring a phenol core substituted with a cyano (-CN) group at the 2-position and a 2-methoxyphenyl moiety at the 5-position.

Properties

IUPAC Name |

2-hydroxy-4-(2-methoxyphenyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c1-17-14-5-3-2-4-12(14)10-6-7-11(9-15)13(16)8-10/h2-8,16H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQSGKTBWHQVYCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=C(C=C2)C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10684673 | |

| Record name | 3-Hydroxy-2'-methoxy[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10684673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261931-70-7 | |

| Record name | 3-Hydroxy-2'-methoxy[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10684673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-5-(2-methoxyphenyl)phenol can be achieved through several methods. One common approach involves the reaction of 2-methoxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent oxidation to yield the desired product. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-5-(2-methoxyphenyl)phenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the phenol ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can facilitate substitution reactions.

Major Products Formed

Oxidation: Quinones or hydroxylated derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

2-Cyano-5-(2-methoxyphenyl)phenol has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Cyano-5-(2-methoxyphenyl)phenol involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the methoxy group can influence the compound’s electronic properties. These interactions can modulate biological activities, such as enzyme inhibition or receptor binding, leading to various therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine Derivatives with 2-Methoxyphenyl Groups

describes piperazine-based compounds (HBK14–HBK19) containing a 2-methoxyphenyl group. While these differ in core structure (piperazine vs. phenol), they share the 2-methoxyphenyl substituent, which is critical for receptor binding in CNS-targeting drugs. Key differences include:

The HBK series demonstrates higher structural complexity and pharmacological relevance, whereas the cyano-phenol derivative’s simpler structure may favor solubility and synthetic accessibility.

Halogenated Cyano-Phenol Analog

details 2-Chloro-5-(3-cyano-2-fluorophenyl)phenol (CAS: 1261990-31-1), which shares a phenol core and cyano group but differs in substituents:

| Property | This compound | 2-Chloro-5-(3-cyano-2-fluorophenyl)phenol |

|---|---|---|

| Substituents | -OCH₃ at 5-phenyl, -CN at 2 | -Cl at 2, -F and -CN at 3- and 2-positions |

| Molecular Formula | C₁₄H₁₁NO₂ (calculated) | C₁₃H₇ClFNO |

| Molecular Weight | ~225.25 g/mol | 247.66 g/mol |

| Electrophilicity | Moderate (due to -CN and -OCH₃) | High (enhanced by -Cl and -F) |

The halogenated analog’s increased electrophilicity suggests stronger interactions with nucleophilic biological targets (e.g., enzymes), while the methoxy group in the target compound may improve metabolic stability .

Pesticide-Related Phenolic Compounds

lists pesticidal compounds like acifluorfen (5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic acid), which share nitro and halogenated aryl groups. Although structurally distinct, these highlight the role of electron-withdrawing groups in agrochemical activity:

| Property | This compound | Acifluorfen |

|---|---|---|

| Core Structure | Phenol | Benzoic acid |

| Key Substituents | -CN, -OCH₃ | -NO₂, -Cl, -CF₃ |

| Primary Use | Not established | Herbicide (protoporphyrinogen oxidase inhibition) |

The absence of nitro or trifluoromethyl groups in the target compound limits direct pesticidal relevance but underscores the tunability of phenolic derivatives for diverse applications .

Data Table: Comparative Overview of Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.